REACTION_SMILES
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[C:29]([OH:30])(=[O:31])[CH3:32].[CH3:18][C:19]([O:20][C:21]([CH3:22])=[O:23])=[O:24].[CH3:1][O:2][c:3]1[c:4]([O:13][CH2:14][CH2:15][O:16][CH3:17])[cH:5][c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][cH:12]1.[OH:25][N+:26]([O-:27])=[O:28]>>[CH3:1][O:2][c:3]1[c:4]([O:13][CH2:14][CH2:15][O:16][CH3:17])[cH:5][c:6]([C:7](=[O:8])[O:9][CH3:10])[c:11]([N+:26](=[O:25])[O-:27])[cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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COCCOc1cc(C(=O)OC)ccc1OC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOc1cc(C(=O)OC)ccc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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COCCOc1cc(C(=O)OC)c([N+](=O)[O-])cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |